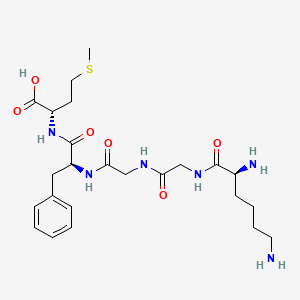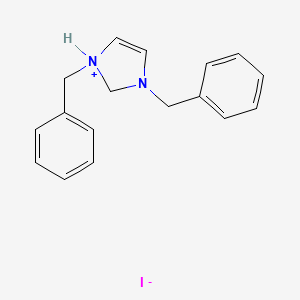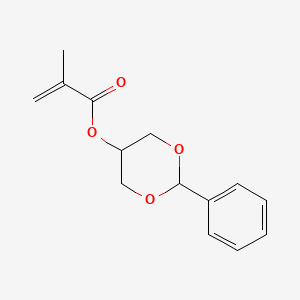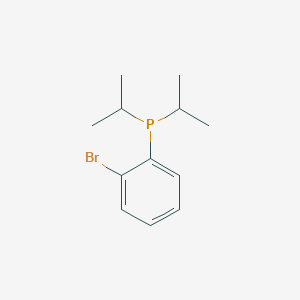![molecular formula C9H9F3N2 B14240330 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 460744-87-0](/img/structure/B14240330.png)
6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[24]hept-4-ene is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluorocyclobutene and diazaspiroheptene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene typically involves multiple steps:
Formation of Trifluorocyclobutene: The trifluorocyclobutene moiety can be synthesized through the cyclization of a suitable precursor, such as a trifluorovinyl compound, under specific conditions (e.g., using a strong base like sodium hydride in an aprotic solvent like dimethyl sulfoxide).
Construction of Diazaspiroheptene: The diazaspiroheptene core can be formed by reacting a suitable diamine with a cyclobutanone derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the trifluorocyclobutene and diazaspiroheptene moieties through a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazaspiroheptene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the trifluorocyclobutene moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorocyclobutene moiety, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the diazaspiroheptene moiety.
Reduction: Reduced derivatives of the trifluorocyclobutene moiety.
Substitution: Substituted derivatives at the trifluorocyclobutene moiety.
科学研究应用
Chemistry
In chemistry, 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive structural features.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure and trifluorocyclobutene moiety may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorocyclobutene moiety can engage in hydrophobic interactions, while the diazaspiroheptene core can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-5-ene
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-3-ene
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the position of the trifluorocyclobutene moiety. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
460744-87-0 |
|---|---|
分子式 |
C9H9F3N2 |
分子量 |
202.18 g/mol |
IUPAC 名称 |
6-(2,3,3-trifluorocyclobuten-1-yl)-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C9H9F3N2/c10-7-5(3-9(7,11)12)6-4-8(1-2-8)14-13-6/h6H,1-4H2 |
InChI 键 |
CKECSGOTVJQZJW-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CC(N=N2)C3=C(C(C3)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)



